1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the naphthyridine family. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure features a naphthyridine core with various functional groups, including an ethyl group, an oxo group, and a carboxamide moiety.
Source: The compound can be sourced from various chemical suppliers and databases, such as Sigma-Aldrich and PubChem, which provide detailed information on its chemical properties and synthesis methods .
Classification: This compound is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is also categorized as an amide due to the presence of the carboxamide functional group.
The synthesis of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key steps:
The reaction conditions can vary significantly based on the specific reagents used. For example, the use of catalysts may enhance yield and selectivity during synthesis. Techniques such as recrystallization or chromatography are often employed for purification .
The molecular formula of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is . The structure consists of a naphthyridine core with an ethyl group at one position and a p-tolyl group at another.
The InChI key for this compound is provided as follows:
1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can participate in various chemical reactions typical of naphthyridine derivatives:
These reactions are significant in modifying the compound for further biological testing or application in drug development .
The specific conditions for these reactions (e.g., temperature, solvent) can greatly affect the outcome and yield. For instance, using different solvents can lead to variations in solubility and reactivity.
Key chemical properties include:
Relevant data regarding solubility and stability can help guide its application in laboratory settings .
The applications of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide span several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The 1,8-naphthyridine core represents a privileged scaffold in medicinal chemistry due to its unique bicyclic aromatic structure featuring two nitrogen atoms at optimal positions (1,8) for forming multidirectional interactions with biological targets. This heterocyclic system exhibits remarkable molecular recognition capabilities, facilitating hydrogen bonding, π-stacking, and metal chelation. Its planar geometry enables deep penetration into enzyme active sites, particularly those involving nucleotide-binding domains, making it indispensable for targeting disease-relevant cellular machinery [7].
The scaffold’s versatility is evidenced by its incorporation into diverse therapeutic classes:
Table 1: Therapeutic Applications of 1,8-Naphthyridine Derivatives
Therapeutic Area | Example Derivatives | Significance |
---|---|---|
Antimicrobials | Fluoroquinolone hybrids | DNA gyrase/topoisomerase IV inhibition |
Anticancer | 3-Carboxamide-functionalized analogs | Kinase inhibition & apoptosis induction |
Cardiovascular | Imidazo-fused naphthyridines | PDE3B inhibition for positive inotropic effects |
Neuroprotection | 7-Amino-1,8-naphthyridines | NMDA receptor antagonism |
The medicinal exploration of 1,8-naphthyridines began with the serendipitous discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis. This first-generation quinolone antibiotic established the pharmacophoric template: 1,8-naphthyridin-4-one-3-carboxylic acid. Despite limited bioavailability, its success spurred systematic optimization campaigns focused on:
The 21st century witnessed strategic scaffold diversification, exemplified by imidazo[1,2-a][1,8]naphthyridine systems. These fused derivatives demonstrate enhanced target affinity and pharmacokinetic profiles compared to simple analogs. Recent synthetic innovations now enable precise functionalization at previously inaccessible positions, particularly C-3, opening new avenues for structure-activity relationship (SAR) exploration [5].
Table 2: Historical Milestones in 1,8-Naphthyridine Therapeutics
Era | Key Development | Impact |
---|---|---|
1960s | Nalidixic acid commercialization | Validated 1,8-naphthyridine antimicrobial core |
1980s | Fluoroquinolone generation (Enoxacin derivatives) | Broad-spectrum antibiotics |
1990s-2000s | Antiviral derivatives discovery | HCV/HBV inhibition via NS5A targeting |
2010s-Present | Fused scaffolds (e.g., imidazo[1,2-a] derivatives) | Multitarget kinase/PDE inhibition |
The C-3 position of 1,8-naphthyridines serves as a critical vector for pharmacophore elaboration due to its spatial orientation toward complementary binding regions in target proteins. While early drugs featured C-3 carboxylic acids (e.g., nalidixic acid), these groups conferred limited target flexibility and suboptimal pharmacokinetics. Strategic replacement with carboxamides addresses these limitations through:
The 1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid scaffold (CAS 5175-16-6) provides an ideal platform for C-3 derivatization. Ethylation at N-1 stabilizes the lactam tautomer, while the 2-oxo group reinforces planarity. Conversion to carboxamides like the N-(p-tolyl) variant follows efficient coupling protocols using intermediates such as ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 5174-90-3) [3] [6] [8].
SAR studies reveal profound bioactivity modulation via C-3 amide substituents:
Table 3: Impact of C-3 Carboxamide Modifications on Drug Properties
Carboxamide Type | Representative Structure | Key Property Enhancement |
---|---|---|
Aryl amides | N-(p-Tolyl) derivatives | Increased hydrophobic binding & metabolic stability |
Heteroaryl amides | Pyridin-3-yl variants | Enhanced π-stacking & water solubility |
Piperazinyl amides | N-(N-Methylpiperazinyl) carboxamides | Improved tissue penetration & PK profiles |
Amino acid conjugates | L-Proline tert-butyl esters | Prodrug functionality & active transport |
Computational analyses confirm that C-3 carboxamides establish additional anchor points in target binding pockets. Docking studies of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide reveal:
This rational design framework positions C-3 carboxamido-1,8-naphthyridines as versatile scaffolds for next-generation therapeutics targeting oncology, infectious diseases, and cardiovascular disorders.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9